molecular formula C19H21NO2 B14584367 2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- CAS No. 61334-15-4

2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl-

Katalognummer: B14584367
CAS-Nummer: 61334-15-4
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: WDCSWFQSAUATPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are often used as scaffolds in medicinal chemistry . The compound’s structure includes a pyrrolidinone ring substituted with hydroxydiphenylmethyl and dimethyl groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

This compound has numerous scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Wirkmechanismus

The mechanism of action of 2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s hydroxydiphenylmethyl group allows it to bind to proteins and enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- can be compared with other pyrrolidinone derivatives, such as 2-Pyrrolidone and N-methylpyrrolidone. While these compounds share a similar core structure, the presence of the hydroxydiphenylmethyl and dimethyl groups in 2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- gives it unique chemical and biological properties . For example, the additional substituents can enhance its binding affinity to biological targets, making it more potent in certain applications.

Eigenschaften

CAS-Nummer

61334-15-4

Molekularformel

C19H21NO2

Molekulargewicht

295.4 g/mol

IUPAC-Name

4-[hydroxy(diphenyl)methyl]-1,3-dimethylpyrrolidin-2-one

InChI

InChI=1S/C19H21NO2/c1-14-17(13-20(2)18(14)21)19(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,22H,13H2,1-2H3

InChI-Schlüssel

WDCSWFQSAUATPF-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CN(C1=O)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.